4'-Hydroxybiphenyl-4-carboxamidoxime, AldrichCPR
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Overview
Description
4’-Hydroxybiphenyl-4-carboxamidoxime, also known as [1,1’-Biphenyl]-4-carboximidamide, N,4’-dihydroxy, is an organic compound with the molecular formula C13H12N2O2. It is a solid compound that is part of the organic building blocks category. This compound is used in early discovery research and is provided by Sigma-Aldrich under the AldrichCPR collection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxybiphenyl-4-carboxamidoxime typically involves the reaction of 4’-Hydroxybiphenyl-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the amidoxime group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxybiphenyl-4-carboxamidoxime undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amidoxime group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-Hydroxybiphenyl-4-carboxylic acid.
Reduction: Formation of 4’-Hydroxybiphenyl-4-carboxamidine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-Hydroxybiphenyl-4-carboxamidoxime has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4’-Hydroxybiphenyl-4-carboxamidoxime involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in electrostatic interactions due to the presence of hydroxyl and amidoxime groups. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-Hydroxybiphenyl-4-carboxylic acid
- 4’-Hydroxybiphenyl-4-carboxamidine
- 4’-Hydroxybiphenyl-4-carboxamide
Uniqueness
4’-Hydroxybiphenyl-4-carboxamidoxime is unique due to the presence of both hydroxyl and amidoxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15) |
InChI Key |
JKIMHGBCEPLGQE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N |
Origin of Product |
United States |
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